1,2,7,8-Tetrabromooctane
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Overview
Description
1,2,7,8-Tetrabromooctane is a halogenated hydrocarbon with the molecular formula C8H12Br4 This compound is characterized by the presence of four bromine atoms attached to the carbon chain, making it a tetrabromo derivative of octane
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,7,8-Tetrabromooctane can be synthesized through the bromination of octane. The process typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the carbon chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of solvents such as carbon tetrachloride (CCl4) can help in dissolving the reactants and facilitating the bromination process. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 1,2,7,8-Tetrabromooctane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Elimination Reactions: Dehydrobromination can occur, leading to the formation of alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or reduced to yield simpler hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of 1,2,7,8-tetrahydroxyoctane or 1,2,7,8-tetraaminooctane.
Elimination: Formation of octenes.
Oxidation: Formation of 1,2,7,8-tetrahydroxyoctane.
Reduction: Formation of octane or lower brominated derivatives.
Scientific Research Applications
1,2,7,8-Tetrabromooctane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: Studied for its potential effects on biological systems, including its role as a halogenated hydrocarbon.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the effects of brominated hydrocarbons.
Industry: Utilized in the production of flame retardants and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2,7,8-tetrabromooctane involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can form halogen bonds with amino acid residues in proteins, affecting their structure and function. The compound may also undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
1,2,3,4-Tetrabromobutane: Another tetrabromo derivative with a shorter carbon chain.
1,1,2,2-Tetrabromoethane: A halogenated hydrocarbon with a different substitution pattern.
1,2,3,4-Tetrabromocyclohexane: A cyclic tetrabromo compound.
Comparison: 1,2,7,8-Tetrabromooctane is unique due to its linear carbon chain and specific bromination pattern Compared to 1,2,3,4-tetrabromobutane, it has a longer carbon chain, which can influence its physical and chemical properties
Properties
CAS No. |
62331-22-0 |
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Molecular Formula |
C8H14Br4 |
Molecular Weight |
429.81 g/mol |
IUPAC Name |
1,2,7,8-tetrabromooctane |
InChI |
InChI=1S/C8H14Br4/c9-5-7(11)3-1-2-4-8(12)6-10/h7-8H,1-6H2 |
InChI Key |
ZIMPERFURDTOTP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(CBr)Br)CC(CBr)Br |
Origin of Product |
United States |
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